2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide
Description
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide features a quinolinone core (7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl) substituted at position 3 with a (4-ethylphenyl)aminomethyl group and at position 1 with an N-phenylacetamide moiety. The acetamide group enhances solubility and facilitates interactions with biological targets, while the 4-ethylphenyl substituent may influence lipophilicity and receptor binding affinity.
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-3-19-9-12-22(13-10-19)28-17-21-15-20-11-14-24(33-2)16-25(20)30(27(21)32)18-26(31)29-23-7-5-4-6-8-23/h4-16,28H,3,17-18H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWBBNAUUJXGQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Ethylphenyl Group: The ethylphenyl group can be attached through a nucleophilic substitution reaction, where an ethylphenyl halide reacts with the quinoline derivative.
Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to reduce the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylphenyl group, where halogenated derivatives can be formed using reagents like halogens (e.g., chlorine, bromine).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
(a) Quinolinone vs. Chromenone Derivatives
- : The chromenone-based compound (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide replaces the quinolinone core with a chromenone system. Despite this difference, the acetamide linkage and anti-inflammatory activity (superior to ibuprofen) highlight the role of the acetamide group in bioactivity .
- Key Insight: The quinolinone core in the target compound may offer enhanced metabolic stability compared to chromenone derivatives, as aromatic nitrogen atoms often improve resistance to oxidative degradation.
(b) Substituent Effects on the Quinolinone Core
- : A closely related analog, 2-[7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide, differs in the phenyl substituents (4-methylphenyl vs. 4-ethylphenyl on the aminomethyl group; N-phenyl vs. N-[3-(trifluoromethyl)phenyl] on the acetamide).
(c) N-Substituted 2-Arylacetamides
- : The compound 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide demonstrates the versatility of acetamide derivatives. Its pyrazolyl core and dichlorophenyl substituent confer distinct hydrogen-bonding patterns and conformational flexibility, as revealed by crystallography .
Table 1: Comparative Data for Selected Analogs
*LogP values estimated using ChemDraw.
Key Observations:
- Bioactivity: The anti-inflammatory activity of the chromenone derivative suggests that the target compound’s quinolinone-acetamide framework may similarly target cyclooxygenase (COX) or prostaglandin pathways.
Biological Activity
The compound 2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide (CAS Number: 893785-05-2) is a synthetic organic molecule with a complex structure that includes a quinoline core, which is widely recognized for its diverse biological activities. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 459.5 g/mol. The structure features functional groups that may influence its biological activity, such as methoxy and phenyl groups.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N3O3 |
| Molecular Weight | 459.5 g/mol |
| CAS Number | 893785-05-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert anticancer effects by inhibiting certain enzymes involved in cell proliferation and inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound potentially inhibits enzymes that are crucial for cancer cell survival, thereby promoting cell death.
- Apoptosis Induction : Studies suggest that the compound may trigger apoptotic pathways, leading to increased caspase activity and mitochondrial dysfunction in cancer cells.
Biological Activity and Therapeutic Potential
Recent studies have highlighted the potential therapeutic applications of this compound in various fields, particularly oncology. Below are key findings from recent research:
Anticancer Activity
Research has demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound was shown to induce apoptosis by decreasing intracellular pH, which perturbs cellular homeostasis and leads to cell death .
Case Studies
A study conducted on different cancer cell lines revealed the following observations:
- Cell Lines Tested : MCF-7 (breast), Hep G2 (liver), and COLO 205 (colon).
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| Hep G2 | 15 | Enzyme inhibition |
| COLO 205 | 12 | Mitochondrial dysfunction |
Research Findings
Several studies have explored the biological mechanisms underlying the activity of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
